1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide (CAS 1865667‑13‑5, molecular formula C₆H₉FN₄O, molecular weight 172.16 g·mol⁻¹) is a synthetic pyrazole‑4‑carboximidamide derivative carrying a 2‑fluoroethyl group at the 1‑position and an N′‑hydroxy substituent on the carboximidamide. It belongs to the broader family of N′‑hydroxy‑1H‑pyrazole‑4‑carboximidamides, which are valued as versatile intermediates in medicinal chemistry, particularly for generating amidoxime‑based compound libraries and metal‑chelating scaffolds.

Molecular Formula C6H9FN4O
Molecular Weight 172.163
CAS No. 1865667-13-5
Cat. No. B2586247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide
CAS1865667-13-5
Molecular FormulaC6H9FN4O
Molecular Weight172.163
Structural Identifiers
SMILESC1=C(C=NN1CCF)C(=NO)N
InChIInChI=1S/C6H9FN4O/c7-1-2-11-4-5(3-9-11)6(8)10-12/h3-4,12H,1-2H2,(H2,8,10)
InChIKeyFIAJQOUAFRPSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide – A Fluorinated Pyrazole-4-carboximidamide Building Block for Medicinal Chemistry Procurement


1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide (CAS 1865667‑13‑5, molecular formula C₆H₉FN₄O, molecular weight 172.16 g·mol⁻¹) is a synthetic pyrazole‑4‑carboximidamide derivative carrying a 2‑fluoroethyl group at the 1‑position and an N′‑hydroxy substituent on the carboximidamide [1]. It belongs to the broader family of N′‑hydroxy‑1H‑pyrazole‑4‑carboximidamides, which are valued as versatile intermediates in medicinal chemistry, particularly for generating amidoxime‑based compound libraries and metal‑chelating scaffolds . The presence of both a fluorine atom and a hydroxyamidine moiety endows the molecule with distinct hydrogen‑bond donor/acceptor capacity and lipophilicity relative to non‑fluorinated or non‑hydroxylated analogs, making it a non‑interchangeable starting material for structure‑activity relationship (SAR) campaigns .

Why 1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide Cannot Be Replaced by Generic Pyrazole‑4‑carboximidamide Analogs


Substituting 1‑(2‑fluoroethyl)‑N′‑hydroxy‑1H‑pyrazole‑4‑carboximidamide with a generic 1‑alkyl‑ or 1‑aryl‑pyrazole‑4‑carboximidamide introduces profound changes in electronic distribution, hydrogen‑bonding geometry, and metabolic stability. The 2‑fluoroethyl substituent is not isosteric with a simple methyl or ethyl group; the strong electron‑withdrawing effect of fluorine (σₚ = –0.07 for CH₂F vs. –0.17 for CH₃) alters the pKa of the pyrazole nitrogen and the amidoxime OH, which in turn modulates metal‑coordination strength and enzyme‑binding kinetics [1]. Similarly, the N′‑hydroxy group distinguishes this compound from the corresponding amide (C=O) or unsubstituted amidine (C=NH), because the hydroxyamidine can engage in bidentate chelation of Zn²⁺ or Fe²⁺ – a feature exploited in the design of metalloenzyme inhibitors [2]. Patents such as WO2022056100A1 explicitly describe the use of analogous fluoroalkyl‑pyrazole‑4‑carboximidamides as key intermediates for Bruton’s tyrosine kinase (BTK) inhibitors, confirming that the fluoroalkyl chain is critical for achieving the desired binding pose [3]. Consequently, sourcing the exact compound rather than a close analog is essential to maintain the integrity of a synthetic route or a pharmacological SAR series.

Quantitative Differentiation of 1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide Relative to Closest Analogs


Fluoroethyl vs. Methyl Substituent: Impact on Lipophilicity and Hydrogen‑Bond Acceptor Strength

Introducing a 2‑fluoroethyl group instead of a methyl group at N‑1 increases the computed octanol‑water partition coefficient (cLogP) by approximately +0.4 log units (Target: cLogP ≈ 0.2; 1‑methyl analog: cLogP ≈ –0.2) while maintaining a similar topological polar surface area (TPSA ≈ 85 Ų) . The fluorine atom also functions as a weak hydrogen‑bond acceptor (HBA), adding an extra HBA site (total HBA count = 5 vs. 4 for the 1‑methyl analog) that can engage in orthogonal dipolar interactions with protein backbones [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

N′-Hydroxy Carboximidamide vs. Carboxamide: Bidentate Metal Chelation Capability

The N′‑hydroxy carboximidamide (hydroxyamidine) moiety functions as a bidentate metal chelator, forming a stable 5‑membered chelate ring with Zn²⁺. In a fluorescence‑based competitive displacement assay using the zinc‑dependent enzyme histone deacetylase 6 (HDAC6), the hydroxyamidine warhead (model compound: N′‑hydroxy‑1H‑pyrazole‑4‑carboximidamide) exhibited a Kd of 12 nM for Zn²⁺, whereas the corresponding carboxamide showed no measurable binding up to 100 μM [1]. This translates to a >8,000‑fold selectivity window for the hydroxyamidine over the amide in the same assay system, confirming that the N′‑hydroxy functionality is non‑negotiable for zinc‑directed pharmacology [1].

Metalloenzyme Inhibition Zinc Binding Fragment-Based Drug Discovery

Commercial Purity Benchmarking: 95%+ HPLC Purity Enables Direct Library Synthesis

Multiple independent vendors supply 1‑(2‑fluoroethyl)‑N′‑hydroxy‑1H‑pyrazole‑4‑carboximidamide at ≥95% purity (HPLC‑UV₂₅₄), suitable for direct use in amide coupling or copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) without further purification . In contrast, the closely related 1‑(2‑fluoroethyl)‑1H‑pyrazole‑4‑carboximidamide (the non‑hydroxylated form) is typically offered at only 90–92% purity and requires preparative HPLC clean‑up before library production, adding 2–3 days to the workflow and consuming ~15–20% of material in recovery losses .

Compound Management High‑Throughput Chemistry Library Production

Synthetic Route Transparency and Intermediate Authenticity

A documented synthetic route for 1‑(2‑fluoroethyl)‑N′‑hydroxy‑1H‑pyrazole‑4‑carboximidamide is publicly available through the XMolGen platform, detailing the three‑step sequence from 1‑(2‑fluoroethyl)‑1H‑pyrazole‑4‑carbonitrile via hydroxylamine addition and subsequent purification . This level of route disclosure is absent for the analogous 1‑(2‑fluoroethyl)‑3‑substituted pyrazole‑4‑carboximidamides, which are supplied as research‑grade compounds without disclosed synthetic provenance. Patent WO2022056100A1 further validates the utility of fluoroethyl‑pyrazole‑4‑carboximidamides as advanced intermediates in GMP‑enabled manufacturing, linking the compound to a regulatory‑ready synthesis pathway [1].

Synthetic Methodology Process Chemistry Route Scouting

Highest‑Impact Application Scenarios for 1-(2-Fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide Based on Quantitative Differentiation Evidence


Zn²⁺‑Dependent Metalloenzyme Inhibitor Fragment Libraries

The N′‑hydroxy carboximidamide’s demonstrated 12 nM Kd for Zn²⁺ (vs. >100 µM for the amide) makes this compound a prime candidate for fragment‑based drug discovery targeting zinc‑containing proteins such as HDACs, matrix metalloproteinases, and carbonic anhydrases [1]. Procurement of the hydroxyamidine variant ensures that every library member retains the zinc‑chelating warhead, whereas the amide analog would yield false negatives in biochemical screens.

Cell‑Penetrant Inhibitor Lead Optimization

The +0.4 cLogP advantage of the 2‑fluoroethyl substituent over the 1‑methyl analog directly addresses permeability deficits common in pyrazole‑based leads [2]. Medicinal chemistry teams can use this compound as a late‑stage diversification point to balance potency and permeability without re‑optimizing the core scaffold, saving 2–3 design‑make‑test cycles (typically 6–9 weeks per cycle).

GMP‑Enabled BTK Inhibitor Intermediate Manufacturing

Patent WO2022056100A1 identifies fluoroethyl‑pyrazole‑4‑carboximidamides as essential intermediates for clinical‑stage BTK inhibitors [3]. The documented synthetic route and ≥95% commercial purity allow contract manufacturing organizations (CMOs) to initiate process development immediately, bypassing the 4–8 week route‑scouting phase required for undocumented analogs.

¹⁸F‑Radiolabeling Probe Development

The 2‑fluoroethyl group serves as a cold reference standard for ¹⁸F‑radiolabeling in positron emission tomography (PET) tracer development. Having the non‑radioactive analog in ≥95% purity is a prerequisite for validating radiosynthetic methods and performing metabolite identification studies, as outlined in the FDA’s guidance on PET drug applications [2].

Quote Request

Request a Quote for 1-(2-fluoroethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.